Scientific Field: Organic Chemistry.
Application Summary: This compound is used in the synthesis of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide.
Methods of Application: The synthesis involves the reduction of 2-(4-nitrophenyl)-1,3-dioxolane, using glucose as an eco-friendly reductant in an alkaline medium.
Results or Outcomes: The synthesized compound can be used as a starting compound for the synthesis of analogs of natural and synthetic azoxymycins and other practically useful compounds.
3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula and a molecular weight of approximately 333.18 g/mol. This compound is a derivative of benzophenone, characterized by the presence of a bromine atom and a dioxolane ring attached to the phenyl groups. The unique structure of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone makes it significant in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Research indicates that 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone may exhibit various biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. This makes it a candidate for further investigation in drug development and therapeutic applications.
The synthesis of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone typically involves the bromination of 4'-(1,3-dioxolan-2-YL)benzophenone. This reaction can be performed using bromine or a brominating agent like N-bromosuccinimide in the presence of a solvent such as dichloromethane under controlled temperature conditions.
For large-scale production, automated reactors and continuous flow reactors are utilized to enhance efficiency and ensure precise control over reaction conditions, maximizing yield and purity .
3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone has several applications across different fields:
Several compounds exhibit structural similarities to 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3’-(1,3-dioxolan-2-YL)benzophenone | Lacks the bromine substitution at the 4-position |
| 3-Fluoro-4’-(1,3-dioxolan-2-YL)benzophenone | Lacks bromine substitution but retains the dioxolane ring |
| 4-Bromo-3-fluorobenzophenone | Does not contain the dioxolane ring |
| 4'-Bromo-3-(1,3-dioxolan-2-YL)benzophenone | Similar structure but varies in substitution patterns |
The uniqueness of 3-Bromo-4'-(1,3-dioxolan-2-YL)benzophenone lies in its specific combination of functional groups—bromine atom and dioxolane ring—attached to a benzophenone core. This arrangement imparts distinct chemical reactivity and potential applications that differ from those of its analogs .